N-methyl-3-butylamino-4-nitrobenzamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The IUPAC name for this compound is 3-(butylamino)-N-methyl-4-nitrobenzamide , reflecting its substitution pattern on the benzamide core. The molecular formula, C₁₂H₁₇N₃O₃ , was confirmed via high-resolution mass spectrometry (HR-MS), with a calculated exact mass of 251.12711 g/mol . The structure consists of a benzamide backbone substituted with a nitro group at the 4-position and a butylamino group at the 3-position, while the amide nitrogen is methylated.
Table 1: Key Identifiers of N-Methyl-3-Butylamino-4-Nitrobenzamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 658700-21-1 | |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| SMILES | O=C(C1C=CC(=C(C=1)NCCCC)N+[O-])NC | |
| InChIKey | SZNLEFMWTZWRAC-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 84.27 Ų |
Spectroscopic Characterization
While experimental spectral data (¹H-NMR, ¹³C-NMR, IR) for this compound is not explicitly provided in the available literature, computational predictions offer insights into its spectroscopic behavior:
- ¹H-NMR : The butylamino group (–NH–C₄H₉) is expected to exhibit a broad singlet near δ 5.5–6.0 ppm due to hydrogen bonding, while the methyl group on the amide nitrogen would resonate as a singlet at δ 2.8–3.2 ppm. The aromatic protons would display splitting patterns consistent with meta- and para-substituents.
- IR Spectroscopy : Strong absorption bands for the amide carbonyl (C=O, ~1650 cm⁻¹) and nitro group (N–O, ~1520 and ~1350 cm⁻¹) are anticipated.
- HR-MS : The molecular ion peak at m/z 251.1271 corresponds to [M+H]⁺, with fragmentation patterns likely involving loss of the butylamino (–C₄H₉NH₂) and nitro (–NO₂) groups.
Crystallographic Analysis and Conformational Studies
No crystallographic data for this compound has been reported to date. However, molecular modeling suggests that the butylamino chain adopts a staggered conformation to minimize steric hindrance with the adjacent nitro group. The nitro group’s electron-withdrawing nature likely polarizes the aromatic ring, influencing intermolecular interactions such as hydrogen bonding between the amide carbonyl and amino hydrogens.
Comparative Structural Analysis with Analogous Nitrobenzamide Derivatives
Nitrobenzamide derivatives exhibit significant structural diversity, as illustrated by the following comparisons:
Table 2: Structural Comparison of Nitrobenzamide Derivatives
- Electron-Withdrawing Effects : The nitro group in all derivatives reduces electron density on the aromatic ring, enhancing hydrogen-bonding capacity at the amide group.
- Side Chain Influence : The butylamino group in the target compound increases hydrophobicity (LogP = 2.8) compared to shorter-chain analogs, potentially improving membrane permeability in biological systems.
- Conformational Flexibility : The methoxypropyl group in N-(3-methoxypropyl)-4-nitrobenzamide introduces ether oxygen lone pairs, enabling additional dipole interactions absent in alkylamino derivatives.
Properties
CAS No. |
658700-21-1 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(butylamino)-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H17N3O3/c1-3-4-7-14-10-8-9(12(16)13-2)5-6-11(10)15(17)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,13,16) |
InChI Key |
SZNLEFMWTZWRAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The nitro group (EWG) in all compounds enhances electrophilicity at the benzene ring, but the nature of the amino substituent (e.g., butylamino vs. dimethylamino) modulates electron-donating capacity, affecting reactivity in substitution or coupling reactions .
- Steric Effects: The bulky butylamino group in the target compound may hinder steric access compared to smaller substituents like dimethylamino .
Q & A
Q. What are the standard synthetic routes for N-methyl-3-butylamino-4-nitrobenzamide, and how is the compound characterized?
The compound is typically synthesized via an amide coupling reaction between 4-nitrobenzoyl chloride and N-methyl-3-butylamine under inert conditions. The reaction is optimized using aprotic solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Characterization involves 1H/13C NMR to confirm amide bond formation and substituent positions, UV-Vis spectroscopy to assess electronic transitions influenced by the nitro group, and mass spectrometry for molecular weight validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments (e.g., aromatic protons near the nitro group and alkyl chains), while 13C NMR confirms carbonyl and nitro-bearing carbons.
- Infrared (IR) Spectroscopy: Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group asymmetric stretch ~1520 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screens often include enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination via broth dilution). Cell viability assays (e.g., MTT) evaluate cytotoxicity, while receptor binding studies (radioligand displacement) explore interactions with targets like neurokinin receptors .
Advanced Research Questions
Q. What experimental strategies optimize synthesis yield and purity of this compound?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography.
- Temperature Control: Maintaining 0–5°C during acyl chloride addition minimizes side reactions.
- Purification: Recrystallization (ethanol/water) or preparative HPLC isolates the product from unreacted starting materials .
Q. How can contradictory data in pharmacological studies involving this compound be resolved?
Contradictions (e.g., variable IC50 values) may arise from differences in assay conditions (pH, temperature) or cellular models. Mitigation strategies include:
- Standardized Protocols: Replicate assays under controlled conditions.
- Meta-Analysis: Pool data from multiple studies to identify trends.
- Structural Confirmation: Verify compound integrity via X-ray crystallography or HPLC post-assay .
Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen bonding between the amide group and nitro oxygen can be analyzed for packing behavior .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
Structure-Activity Relationship (SAR) Studies:
- Nitro Group Replacement: Substituting nitro with cyano or sulfonamide alters electron-withdrawing effects, impacting receptor binding.
- Alkyl Chain Length: Extending the N-methyl-butyl chain may enhance lipophilicity and membrane permeability.
- Pharmacophore Modeling: Computational tools (e.g., docking simulations) predict interactions with target proteins .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Nitro Group Hazards: Avoid heat or friction to prevent decomposition into toxic nitrogen oxides.
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.
- Ventilation: Conduct reactions in a fume hood. Store in airtight containers away from reducing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
